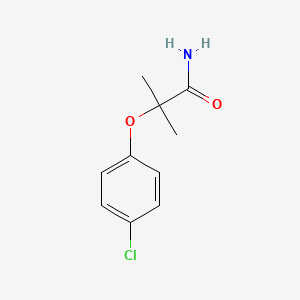

2-(4-Chlorophenoxy)-2-methylpropanamide

概要

説明

2-(4-Chlorophenoxy)-2-methylpropanamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a methylpropanamide backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2-methylpropionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol is replaced by the 2-methylpropionyl group, forming the desired amide.

Reaction Scheme: [ \text{4-Chlorophenol} + \text{2-Methylpropionyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

2-(4-Chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 2-(4-chlorophenoxy)-2-methylpropanoic acid.

Reduction: Formation of 2-(4-chlorophenoxy)-2-methylpropanamine.

Substitution: Formation of various substituted phenoxy derivatives.

科学的研究の応用

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structural features allow researchers to explore new chemical reactions and pathways, making it valuable in the development of novel compounds.

| Application | Description |

|---|---|

| Synthesis | Used to create derivatives with enhanced properties. |

| Reaction Pathways | Investigated for potential new reactions in organic synthesis. |

Biology

In biological research, 2-(4-Chlorophenoxy)-2-methylpropanamide is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it a candidate for further investigation.

| Biological Activity | Impact |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic disorders. |

| Metabolic Studies | Used in studies to understand metabolic pathways and their regulation. |

Medicine

The compound shows promise in drug development, particularly for conditions related to metabolic disorders such as type 2 diabetes. It has been identified as a lead compound for developing therapeutic agents targeting specific biological pathways.

| Medical Application | Potential Benefit |

|---|---|

| Drug Development | May lead to new treatments for metabolic diseases. |

| Target Interaction | Interacts with receptors relevant to various physiological processes. |

Industry

In industrial applications, this compound is being explored for its potential use in agricultural science and environmental safety due to its properties.

| Industrial Use | Description |

|---|---|

| Agricultural Science | Investigated for use as a pesticide or herbicide due to its chemical properties. |

| Environmental Safety | Studies on degradation pathways in soil microorganisms highlight its environmental impact. |

Case Studies

- Enzyme Interaction Studies : Research indicated that this compound effectively inhibits certain enzymes linked to metabolic pathways, suggesting its potential use in treating metabolic disorders .

- Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited significant biological activity against various cancer cell lines, indicating its potential as an anticancer agent .

- Environmental Impact Assessment : Investigations into the biodegradation of similar compounds revealed that certain bacterial strains can utilize chlorophenoxy compounds as a carbon source, shedding light on their ecological interactions .

作用機序

The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural plant hormones, leading to disruption of normal cellular processes. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

類似化合物との比較

Similar Compounds

4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features.

2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy compound used in agriculture.

Uniqueness

2-(4-Chlorophenoxy)-2-methylpropanamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

生物活性

2-(4-Chlorophenoxy)-2-methylpropanamide, commonly known as Clofibric acid , is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a plant growth regulator and its potential therapeutic applications, particularly in metabolic disorders. The following sections will delve into its synthesis, biological mechanisms, and various applications supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 214.645 g/mol. Its structure features a chlorophenoxy group attached to a propanamide backbone, contributing to its chemical reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.645 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 324.1 ± 17.0 °C |

| Melting Point | 120-122 °C |

| Flash Point | 149.8 ± 20.9 °C |

Synthesis

The synthesis of this compound typically involves a two-step reaction process:

- Etherification Reaction : m-Dichlorobenzene is reacted under the catalysis of copper oxide or cupric salt with p-chlorophenol to form a chlorinated diphenyl ether.

- Acylation Reaction : The chlorinated diphenyl ether is then acylated using acetic anhydride or acetyl chloride to yield the final product .

Clofibric acid exhibits several biological activities, primarily through modulation of lipid metabolism and potential effects on glucose homeostasis. It operates through various mechanisms, including:

- Inhibition of Lipid Synthesis : Clofibric acid has been shown to inhibit fatty acid synthesis in liver cells, thereby reducing triglyceride levels in the bloodstream.

- Regulation of Gene Expression : It influences the expression of genes involved in lipid metabolism and glucose regulation, which may contribute to its anti-diabetic effects .

Case Studies and Research Findings

- Metabolic Disorders : A study evaluated the effects of Clofibric acid on metabolic disorders, demonstrating that it significantly reduced hypertriglyceridemia and improved insulin sensitivity in diabetic models . The compound raised plasma leptin levels without reversing diabetes-induced hypoadiponectinemia.

- Anticancer Activity : Research has indicated that structural modifications of compounds related to Clofibric acid can lead to anti-glioblastoma activity. In vitro studies showed moderate cytotoxicity against glioblastoma cells, suggesting potential therapeutic applications in oncology .

- Plant Growth Regulation : Clofibric acid acts as a plant growth regulator by interfering with auxin signaling pathways, promoting growth responses in various plant species .

Safety and Toxicology

Clofibric acid is classified under GHS hazard categories due to its potential harmful effects upon exposure:

特性

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXPFHLRADFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205134 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-61-7 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-(4-Chlorophenoxy)-2-methylpropanamide is not a naturally occurring compound but forms as a byproduct during the analysis of urine samples from individuals who have ingested clofibrate. [] Clofibrate is a medication used to lower cholesterol levels. This amide forms when urine is treated with alkaline solutions containing ammonium ions, a common step in drug isolation procedures. The formation of this compound is significant because it represents a chemical alteration of the original clofibrate metabolites present in the urine. This alteration can lead to misinterpretation of analytical results, potentially impacting the accuracy of toxicological assessments or drug monitoring studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。